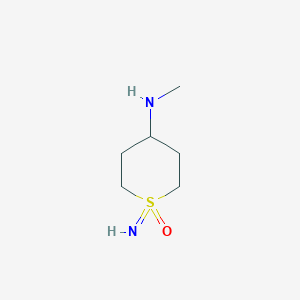

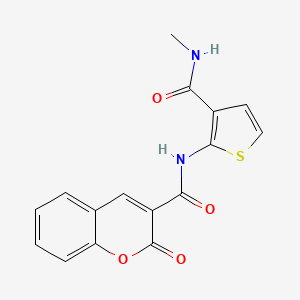

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

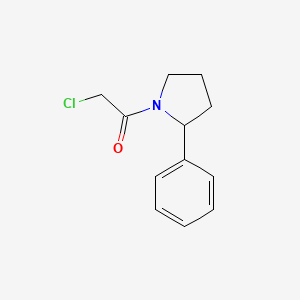

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide is a chemical compound belonging to the class of thiopyran derivatives, characterized by its unique molecular structure that includes a thiopyran backbone, an imino group, and a methylamino substituent. This compound is of interest in synthetic organic chemistry due to its potential applications in the development of pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thiopyran derivatives, including those similar to this compound, involves complex reactions that lead to the formation of the thiopyran core. For instance, the efficient and stereoselective synthesis of 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives has been achieved, demonstrating the possibility of synthesizing isomerically pure compounds through controlled reactions (Mizojiri et al., 2017).

Scientific Research Applications

Desulfurization and Formation of Derivatives

A study by Argilagos et al. (1998) investigated the desulfurization reaction of related compounds and the formation of various derivatives. This process resulted in the formation of unstable intermediates, which upon further reactions yielded amidine derivatives and thioimidate. This illustrates the compound's potential utility in chemical synthesis and transformation processes (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Stereoselective Syntheses

Mizojiri et al. (2017) achieved efficient and stereoselective syntheses of isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives. This work highlights the compound's role in stereoselective synthesis, which is crucial in developing pharmaceuticals and other chemically active compounds (Mizojiri, Takami, Ito, Maeda, Yamano, & Kawamoto, 2017).

Chemistry of Thiophene Derivatives

Nakayama (2000) discussed the recent advances in the chemistry of thiophene 1-oxides, which include 1-imino derivatives like 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide. This study provides insights into the broader chemical context and potential applications of such compounds (Nakayama, 2000).

Synthesis from 1-Heteroalkyl-1,3-Butadienes

Nedolya et al. (1998) reported the synthesis of derivatives of 2-imino-5,6-dihydro-2H-thiopyran, a related compound, from 1-heteroalkyl-1,3-butadienes. This method opens avenues for the synthesis of similar compounds, indicating the versatility of this compound in organic synthesis (Nedolya, Brandsma, Verkruijsse, Kerk, & Trofimov, 1998).

Mannich Reactions in Thiopyran System

Abaee et al. (2012) explored the use of thiopyran-4-one in Mannich reactions, leading to the formation of various methylamino substituted derivatives. This study suggests potential applications in the modification and functionalization of compounds similar to this compound (Abaee, Mojtahedi, Akbari, Mehraki, Mesbah, & Harms, 2012).

properties

IUPAC Name |

1-imino-N-methyl-1-oxothian-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2OS/c1-8-6-2-4-10(7,9)5-3-6/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKZERBFORVOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCS(=N)(=O)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)

![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2490810.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)